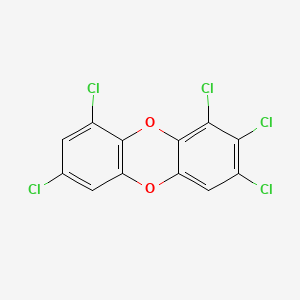

1,2,3,7,9-Pentachlorodibenzo-p-dioxin

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,7,9-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-6(15)11-7(2-4)18-8-3-5(14)9(16)10(17)12(8)19-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOYHTXYVWEPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074093 | |

| Record name | 1,2,3,7,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-17-2 | |

| Record name | 1,2,3,7,9-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,9-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HS98CY7XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Formation Pathways of 1,2,3,7,9 Pentachlorodibenzo P Dioxin

Anthropogenic Sources and Industrial Precursors

Human activities are the primary source of 1,2,3,7,9-PeCDD releases into the environment. These activities range from combustion processes to byproducts of the chemical industry.

Combustion of organic material in the presence of chlorine is a major pathway for the formation of PCDDs, including 1,2,3,7,9-PeCDD. nih.gov These processes can be broadly categorized into two temperature-dependent mechanisms:

Homogeneous gas-phase reactions: Occurring at temperatures between 500 and 800°C. unimib.itresearchgate.net

Heterogeneous catalytic reactions: Taking place on surfaces like fly ash at lower temperatures, typically between 200 and 400°C. unimib.itresearchgate.net

The incomplete combustion of various materials, such as municipal solid waste, medical waste, and certain fuels, can lead to the formation of PCDDs. nih.govdiva-portal.org For instance, studies of flue gases from pesticide incineration plants have identified 1,2,3,7,8-PeCDD as a significant contributor to the total toxic equivalency (I-TEQ) value, highlighting its formation in high-temperature industrial processes. aaqr.org The presence of metal catalysts, such as copper, can further promote the formation of these compounds. wikipedia.org

Table 1: Temperature Windows for PCDD/F Formation in Combustion Systems

| Formation Route | Temperature Range (°C) | Description |

| Homogeneous | 500 - 800 | Gas-phase reactions resulting from the pyrolytic rearrangement of chlorinated precursors. unimib.itresearchgate.net |

| Heterogeneous | 200 - 400 | Catalyzed reactions occurring on the surface of particles like fly ash and soot. unimib.itresearchgate.net |

The manufacturing of certain chlorinated organic chemicals is a well-documented source of PCDD contamination. 1,2,3,7,9-PeCDD can be formed as an impurity during the synthesis of products such as chlorophenols, polychlorinated biphenyls (PCBs), and certain pesticides. nih.govewg.org

Historically, the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of Agent Orange, was a significant source of dioxin contamination, with 2,3,7,8-TCDD being the primary congener of concern. nih.govculturalheritage.org However, other PCDD congeners, including pentachlorinated forms, were also present as impurities. culturalheritage.org The production of pentachlorophenol (B1679276) (PCP), a wood preservative, has also been identified as a source of various PCDD congeners. culturalheritage.orgieabioenergy.com

Research has shown that the specific congener profile of PCDD/F contamination can sometimes be used to trace the source. For example, a high contribution of 1,2,3,7,8-PeCDD in environmental samples can be an indicator of contamination from the herbicide 2,4-D. researchgate.net

Thermal processes within the metallurgical industry are another significant source of PCDD emissions. europa.eu This includes:

Secondary copper production

Sinter plants in the iron and steel industry

Secondary aluminum production

Secondary zinc production

Emissions from electric arc furnaces used in steelmaking and from secondary aluminum smelters have been shown to contain a variety of PCDD and PCDF congeners. researchgate.netenvironment.govt.nz The presence of plastics, coatings, and other chlorine-containing materials in scrap metal feed can contribute to the formation of these compounds during the high-temperature smelting and refining processes. researchgate.net

The use of elemental chlorine for bleaching wood pulp has been identified as a significant historical and industrial source of PCDDs. culturalheritage.orgresearchgate.net The reaction of chlorine with lignin (B12514952) and other organic precursors present in the pulp can lead to the formation of various chlorinated compounds, including 1,2,3,7,9-PeCDD. tappi.org

Research conducted by the EPA and the paper industry confirmed that 2,3,7,8-TCDD and 2,3,7,8-TCDF are formed during the chlorine bleaching process and can be found in pulp, effluent, and sludge. The industry has since transitioned to using chlorine dioxide or other non-elemental chlorine bleaching methods, which has significantly reduced or eliminated the formation of these specific dioxins. researchgate.net

Table 2: Major Anthropogenic Source Categories for PCDD/F Emissions

| Source Category | Specific Examples |

| Combustion Processes | Municipal waste incineration, medical waste incineration, fossil fuel and wood combustion. nih.govdiva-portal.orgwikipedia.org |

| Chemical Manufacturing | Production of chlorinated herbicides (e.g., 2,4,5-T), chlorophenols (e.g., PCP), and PCBs. nih.govculturalheritage.org |

| Metal Production | Secondary smelting and refining of copper, aluminum, zinc, and steel. europa.eu |

| Pulp and Paper Industry | Bleaching of pulp with elemental chlorine. researchgate.net |

Natural Sources and Geochemical Pathways

While anthropogenic activities are the predominant source, PCDDs can also be formed through natural processes. Forest fires and volcanic eruptions are recognized as natural combustion sources that can release dioxins into the environment. nih.govnih.gov These events involve the large-scale burning of organic matter where naturally occurring chlorine may be present, leading to the formation of PCDDs. However, the contribution from these natural sources to the global environmental burden of 1,2,3,7,9-PeCDD is generally considered to be smaller than that from human activities. clu-in.org

Historical Releases and Legacy Contamination Sources

Past industrial activities and the use of certain chemicals have resulted in legacy contamination, creating environmental reservoirs of PCDDs. nih.gov Soils and sediments can act as sinks for these persistent compounds, accumulating historical emissions and potentially re-releasing them into the environment over time.

Significant historical sources include:

The widespread use of herbicides containing dioxin impurities, such as Agent Orange. nih.govculturalheritage.org

Past emissions from municipal and medical waste incinerators before the implementation of stricter emission controls. epa.gov

Historical practices in the chemical and pulp and paper industries. nih.govresearchgate.net

In the United States, for example, a significant reduction in dioxin emissions from identified and quantified sources was observed between 1987 and 2000, with total annual releases of toxic equivalents (TEQs) decreasing by approximately 90%. epa.gov This decline is largely attributable to regulatory actions and changes in industrial processes, such as the shift away from elemental chlorine in pulp bleaching and improved emission controls on incinerators. epa.gov Despite these reductions, legacy contamination from historical releases remains a long-term environmental concern. clu-in.orgresearchgate.net

Environmental Fate, Transport, and Transformation Dynamics of 1,2,3,7,9 Pentachlorodibenzo P Dioxin

Persistence and Degradation Kinetics in Environmental Compartments

Polychlorinated dibenzo-p-dioxins are known for their resistance to degradation, leading to their persistence in the environment. epa.gov The half-life of these compounds can vary significantly depending on the specific congener and the environmental matrix. For pentachlorodibenzo-p-dioxins, the persistence is a key factor in their environmental risk profile. While specific degradation kinetics for the 1,2,3,7,9-PeCDD isomer are not extensively documented, data for the closely related 1,2,3,7,8-PeCDD isomer indicate a long half-life in the human body, estimated to be around 12.6 years. researchgate.net In soil, the half-life of dioxins can range from several years to decades. mdpi.com For instance, the half-life of 2,3,7,8-TCDD in soil has been reported to be greater than 10 years in deeper soils. ca.gov

| Environmental Compartment | Half-Life of Related Dioxins | Reference Isomer(s) |

| Air | 2.0 - 14.8 hours (for a mixture of PeCDDs) | Pentachlorodibenzo-p-dioxins |

| Soil | >10 years | 2,3,7,8-TCDD |

| Human Body | ~12.6 years | 1,2,3,7,8-PeCDD |

Due to their semi-volatile nature, PCDDs can be transported over long distances in the atmosphere. They exist in both the vapor phase and adsorbed to particulate matter. The partitioning between these two phases is a critical factor in their atmospheric transport and deposition. The vapor-to-particle ratio is influenced by the congener's vapor pressure and the ambient air temperature. clu-in.org

Atmospheric deposition, including both wet and dry deposition, is a primary mechanism by which PCDDs enter terrestrial and aquatic ecosystems. clu-in.org Emissions from combustion sources can result in the widespread deposition of dioxins to land and surface water. clu-in.org

In aquatic environments, 1,2,3,7,9-PeCDD, like other dioxins, exhibits strong hydrophobic properties, leading to its partitioning from the water column to sediments. umass.edu The primary sorption mechanism for these nonpolar organic compounds is partitioning into the organic carbon fraction of sediments and soils. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. For dioxin-like compounds, log Koc values can range from 6.5 to over 9, indicating a very high affinity for sediment organic matter. nih.gov

The sorption of dioxins to sediments is a dynamic process influenced by the physicochemical properties of both the sediment and the compound. umass.edu Clay minerals within sediments can also play a significant role in the sorption of dioxins, with adsorption being promoted by exchangeable cations with low hydration energies. nih.gov

| Parameter | Value Range for Dioxin-like Compounds | Significance |

| log Kow | 6.4 - 8.0 | Indicates high hydrophobicity and potential for bioaccumulation. |

| log Koc | 6.5 - >9.0 | Demonstrates strong partitioning to sediment and soil organic carbon. |

Once deposited in soil, 1,2,3,7,9-PeCDD is expected to be strongly sorbed to soil organic matter, leading to its sequestration and limited mobility. dioxin20xx.orgepa.gov The high sorption affinity results in very low concentrations in the soil porewater, thereby reducing the potential for leaching into groundwater. dioxin20xx.org Studies on the mobility of other dioxin congeners, such as 2,3,7,8-TCDD, have shown that they tend to remain in the upper layers of the soil profile over long periods. epa.gov

However, the transport of dioxins in soil can be facilitated by the movement of soil colloids and particles to which they are bound. dioxin20xx.org The amount of dioxin sorbed to soil is directly related to the soil's surface area and organic carbon content. dioxin20xx.org

Abiotic Transformation Processes

Abiotic processes, such as photolysis and thermal transformation, can contribute to the degradation of 1,2,3,7,9-PeCDD in the environment, although these processes are generally slow.

Photodegradation, or photolysis, is a significant degradation pathway for dioxins in the environment, particularly in the atmosphere and on surfaces exposed to sunlight. clu-in.orgnih.gov This process involves the breakdown of the molecule by ultraviolet (UV) radiation. The primary mechanism of photolysis for PCDDs is reductive dechlorination, where chlorine atoms are sequentially removed from the molecule. nih.govmdpi.com This leads to the formation of less chlorinated and generally less toxic congeners. mdpi.com

The rate of photolysis is dependent on the specific congener and the environmental matrix. For instance, the photolytic half-life of 2,3,7,8-TCDD sorbed to grass foliage and exposed to natural sunlight was found to be 44 hours. acs.org In aquatic systems, photolysis is considered a major fate process for dioxin-like compounds, although it is relatively slow. nih.gov

High temperatures, such as those found in industrial incinerators, can lead to the thermal decomposition of PCDDs. epa.gov Theoretical modeling has shown that at temperatures of 977°C with a retention time of 1 second, a 99.99% unimolecular destruction of PCDDs/PCDFs can occur. epa.gov

In environmental matrices, chemical transformation processes other than photolysis are generally considered to be slow for PCDDs. These compounds are resistant to hydrolysis due to the stability of the carbon-chlorine bonds. epa.gov However, certain chemical treatments, such as the use of Fenton's reagent (hydrogen peroxide and ferrous ions), have been shown to convert PCDDs into more biodegradable compounds. anl.gov Dechlorination can also be achieved using metal oxides. anl.gov

Biotic Transformation and Microbial Degradation

The microbial breakdown of persistent organic pollutants like 1,2,3,7,9-PeCDD is a critical process influencing their fate in the environment. These transformations are primarily carried out by bacteria and fungi through various metabolic pathways. The susceptibility of a particular PCDD congener to microbial attack is highly dependent on the number and position of its chlorine substituents.

Under aerobic conditions, certain bacteria can initiate the degradation of PCDDs through the action of dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage and subsequent breakdown. The primary mechanism involves an angular dioxygenase attack adjacent to the ether bridge of the dioxin molecule.

Table 1: Aerobic Degradation Potential of Selected PCDDs by Sphingomonas wittichii RW1

| Compound | Degradation Observed | Metabolites Identified |

|---|---|---|

| 2,7-Dichlorodibenzo-p-dioxin | Yes | 4-Chlorocatechol |

| 1,2,3-Trichlorodibenzo-p-dioxin | Yes | 3,4,5-Trichlorocatechol |

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Yes | 3,4,5,6-Tetrachlorocatechol |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | No | Not Applicable |

Anaerobic Reductive Dechlorination Pathways

In anaerobic environments, such as sediments and waterlogged soils, a key transformation process for highly chlorinated compounds is reductive dechlorination. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, typically leading to less chlorinated and often less toxic congeners. This reaction is carried out by specific anaerobic bacteria, notably those from the genus Dehalococcoides, which use chlorinated compounds as electron acceptors in a process known as dehalorespiration. nih.gov

While direct studies on 1,2,3,7,9-PeCDD are limited, research on the closely related and highly toxic congener, 1,2,3,7,8-PeCDD, provides insight into potential pathways. The pure culture Dehalococcoides sp. strain CBDB1 has been shown to dechlorinate 1,2,3,7,8-PeCDD. researchgate.netresearchgate.net The process is sequential, with the removal of chlorine atoms from both lateral (2, 3, 7, 8) and peri-lateral (1, 4, 6, 9) positions.

A major pathway observed for 1,2,3,7,8-PeCDD involves the removal of a lateral chlorine atom to form 1,2,3,7-TCDD and 1,2,3,8-TCDD, or the removal of a peri-lateral chlorine to form 1,2,7,8-TCDD. researchgate.net These tetrachlorinated products can be further dechlorinated to trichlorinated and dichlorinated congeners. Given the structural similarities, it is plausible that 1,2,3,7,9-PeCDD could undergo a similar reductive dechlorination process, potentially initiated by the removal of the chlorine atom at the C-9 position.

Table 2: Potential Reductive Dechlorination Products of 1,2,3,7,8-PeCDD by Dehalococcoides sp. strain CBDB1

| Parent Compound | Primary Dechlorination Products |

|---|---|

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1,2,3,7-Tetrachlorodibenzo-p-dioxin |

| 1,2,3,8-Tetrachlorodibenzo-p-dioxin |

Fungal Biotransformation Mechanisms

Certain types of fungi, particularly white-rot fungi, are known to degrade a wide range of persistent organic pollutants, including PCDDs. nih.gov These fungi produce powerful, non-specific extracellular enzymes as part of their lignin-degrading system. The key enzymes involved are lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. vu.nl These enzymes generate highly reactive radicals that can attack the dioxin structure, leading to oxidation and potential ring cleavage.

Fungi such as Phanerochaete chrysosporium and Phlebia lindtneri have been studied for their ability to transform various PCDD congeners. nih.govuth.gr For instance, P. lindtneri has been shown to biotransform tri- and tetrachlorodibenzo-p-dioxins into hydroxylated and methoxylated compounds. nih.gov The degradation efficiency and the resulting metabolites are dependent on the specific fungal strain and the chlorination pattern of the dioxin congener.

While the general mechanisms of fungal degradation of PCDDs are established, specific research focusing on the biotransformation of 1,2,3,7,9-PeCDD by fungal species is not extensively documented. However, the non-specific nature of the enzymatic attack by white-rot fungi suggests that 1,2,3,7,9-PeCDD could be susceptible to this form of degradation. The process would likely involve oxidation, potentially leading to the formation of chlorinated catechols and subsequent breakdown products. The accessibility of the aromatic rings to enzymatic attack would be a key factor determining the rate and extent of transformation.

Bioaccumulation and Trophic Transfer Mechanisms of 1,2,3,7,9 Pentachlorodibenzo P Dioxin

Bioconcentration in Aquatic Organisms

Bioconcentration is the process where a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water, primarily through absorption across the gills or epithelial tissues. For dioxins, this process is largely driven by their lipophilicity (tendency to dissolve in fats). The bioconcentration factor (BCF) is a common metric used to quantify this potential.

Direct BCF values for 1,2,3,7,9-PeCDD are not available in published scientific literature. However, general principles for PCDDs indicate that as lipophilic compounds, they tend to partition from water into the lipid-rich tissues of aquatic organisms. The BCF for the toxic isomer, 1,2,3,7,8-PeCDD, has been studied, providing a basis for comparison. For instance, BCFs for 2,3,7,8-substituted PCDDs are known to be very high.

The structural difference of 1,2,3,7,9-PeCDD—lacking a chlorine atom at the '8' position—is predicted to make it more susceptible to metabolic processes in fish. Vertebrates possess cytochrome P450 enzymes that can hydroxylate and detoxify dioxin congeners that have adjacent, unchlorinated carbon atoms. This metabolic transformation increases the water solubility of the compound, facilitating its excretion and thereby reducing its potential for bioconcentration compared to the more persistent 2,3,7,8-substituted congeners.

Bioaccumulation in Terrestrial and Aquatic Food Webs

Bioaccumulation encompasses the uptake of a contaminant from all sources, including water (bioconcentration) and diet. In both terrestrial and aquatic food webs, dietary intake is a significant pathway for dioxin accumulation, especially for organisms at higher trophic levels.

Aquatic Food Webs: In aquatic environments, PCDDs adsorb to sediment and suspended organic matter. researchgate.net Benthic invertebrates ingest these contaminated particles, initiating the transfer of dioxins into the food web. Fish then accumulate these compounds by consuming invertebrates or smaller fish. Studies on contaminated aquatic sites consistently show that organisms at the top of the food web, such as predatory fish and fish-eating birds, carry the highest dioxin burdens. acs.orgclu-in.org While specific data for 1,2,3,7,9-PeCDD is absent, research on other non-2,3,7,8-substituted congeners suggests they are often found at very low or non-detectable levels in biota compared to their toxic counterparts, indicating a low potential for significant bioaccumulation. frontiersin.org

Terrestrial Food Webs: In terrestrial ecosystems, dioxins deposited on soil, plants, and water are ingested by herbivores. These compounds then transfer to carnivores. Due to their persistence and lipophilicity, PCDDs accumulate in the fatty tissues of animals. Studies in farm animals have shown that congeners like 1,2,3,7,8-PeCDD can accumulate efficiently from contaminated feed into adipose tissue and milk. acs.org Conversely, congeners that can be more readily metabolized, which likely includes 1,2,3,7,9-PeCDD, are expected to show significantly lower bioaccumulation.

Biomagnification Across Trophic Levels in Ecosystems

Biomagnification, also known as bioamplification, is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. ca.govnih.gov This process is a hallmark of persistent, lipophilic compounds like many dioxin congeners. A key requirement for biomagnification is that the chemical is not easily metabolized or excreted, allowing it to be retained and passed up the food chain. nih.gov

The potential for a dioxin congener to biomagnify is strongly linked to its 2,3,7,8-substitution pattern. Congeners with this structure, such as 1,2,3,7,8-PeCDD, are highly resistant to metabolic breakdown and thus biomagnify effectively. epa.gov Trophic Magnification Factors (TMFs), which measure the average concentration increase per trophic level, are typically greater than 1 for these persistent congeners.

For 1,2,3,7,9-PeCDD, the absence of the 2,3,7,8-chlorine structure suggests a much lower potential for biomagnification. Organisms at higher trophic levels, particularly vertebrates, have more advanced metabolic systems capable of breaking down such compounds. Therefore, it is scientifically plausible that 1,2,3,7,9-PeCDD would not significantly biomagnify and may even undergo biodilution (a decrease in concentration at higher trophic levels) in some food webs.

Factors Influencing Bioaccumulation Potential of Dioxin Congeners

Several interrelated factors govern the bioaccumulation potential of any given dioxin congener. vliz.beup.pt

Chemical Structure (Chlorine Substitution Pattern): This is the most critical factor. The presence of chlorine atoms at the 2, 3, 7, and 8 positions sterically hinders the molecule from fitting into the active sites of metabolic enzymes. epa.gov Congeners lacking this specific pattern, such as 1,2,3,7,9-PeCDD, are more vulnerable to enzymatic attack and subsequent excretion.

Lipophilicity: Measured by the octanol-water partition coefficient (Kow), lipophilicity determines a chemical's tendency to partition into fatty tissues. While all PCDDs are highly lipophilic, extreme lipophilicity (seen in hepta- and octa-chlorinated congeners) can sometimes lead to reduced bioavailability from sediment, potentially lowering uptake rates. frontiersin.org

Metabolism: The ability of an organism to metabolize and eliminate a congener is a key determinant of its bioaccumulation. Vertebrates are generally more efficient at metabolizing non-2,3,7,8-substituted PCDDs than invertebrates are. epa.gov

Environmental Persistence: Dioxins are environmentally persistent, but they can undergo slow degradation processes like photolysis in surface waters. epa.gov Their strong binding to soil and sediment, however, protects them from degradation and makes them available for uptake by benthic organisms over long periods. researchgate.net

Biological Factors: Organism-specific traits such as lipid content, age, diet, and trophic position all influence the extent of contaminant accumulation. vliz.be

The table below summarizes key properties for the toxic 1,2,3,7,8-PeCDD congener, which are used in environmental models to predict fate and bioaccumulation. Such data are unavailable for 1,2,3,7,9-PeCDD.

Comparative Data for a Well-Studied PeCDD Isomer

| Congener | Log Kow (Octanol-Water Partition Coefficient) | WHO-TEF (2005) (Fish) | General Bioaccumulation Potential |

|---|---|---|---|

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | ~7.0 - 7.5 | 0.4 | High |

| 1,2,3,7,9-Pentachlorodibenzo-p-dioxin | Data not available | Not assigned (expected to be very low) | Predicted to be low due to metabolism |

Advanced Analytical Methodologies for the Quantification and Characterization of 1,2,3,7,9 Pentachlorodibenzo P Dioxin

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of 1,2,3,7,9-PeCDD is the effective extraction of the analyte from various environmental samples, which can range from soil and sediment to water and biological tissues. The lipophilic nature of dioxins necessitates the use of organic solvents for their extraction.

Traditional techniques such as Soxhlet extraction have been widely used, offering robust and exhaustive extraction, particularly for solid matrices. This method involves continuous extraction with a solvent over an extended period, typically hours, to ensure the complete transfer of the analyte from the sample matrix to the solvent.

More modern and efficient methods have been developed to reduce solvent consumption and extraction time. Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes elevated temperatures and pressures to enhance extraction efficiency, significantly shortening the extraction time compared to conventional methods.

For aqueous samples, liquid-liquid extraction (LLE) with a suitable organic solvent is a common approach. Additionally, solid-phase extraction (SPE) offers an alternative by adsorbing the analytes onto a solid sorbent, which is then eluted with a small volume of solvent. This technique can also serve as a preliminary cleanup step.

Regardless of the chosen extraction method, the resulting extract is a complex mixture containing the target analyte along with numerous other co-extracted compounds. Therefore, a rigorous cleanup process is indispensable. This typically involves multi-step column chromatography using various adsorbents like silica (B1680970) gel, alumina, and carbon to separate the PCDDs from interfering compounds.

High-Resolution Gas Chromatography (HRGC) for Isomeric Separation

Due to the existence of numerous PCDD isomers, high-resolution gas chromatography (HRGC) is the cornerstone for their separation. The goal is to achieve isomer-specific separation, which is crucial as the toxicity of PCDDs varies significantly between different congeners.

Column Selection and Isomer Specificity Considerations

The choice of the gas chromatography column is critical for achieving the desired separation of 1,2,3,7,9-PeCDD from other pentachlorodibenzo-p-dioxin isomers. Capillary columns with specific stationary phases are employed to exploit the subtle differences in the physicochemical properties of the isomers.

Commonly used stationary phases include non-polar phases like 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5) and more polar phases. While a single column may not resolve all PCDD isomers, a combination of columns with different polarities can often provide the necessary separation. For instance, a non-polar column might be used for the initial analysis, followed by a more polar column for confirmation if co-elution is suspected. The selection of the column is guided by the need to separate the target analyte from its closely eluting isomers to ensure accurate quantification.

High-Resolution Mass Spectrometry (HRMS) for Detection and Quantification

For the detection and quantification of trace levels of 1,2,3,7,9-PeCDD, high-resolution mass spectrometry (HRMS) is the definitive analytical technique. HRMS provides exceptional sensitivity and selectivity, which are essential for distinguishing the target analyte from background interferences in complex sample extracts.

HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. This is particularly important in dioxin analysis, where co-eluting interfering compounds can have the same integer mass as the target analyte.

Isotope Dilution Mass Spectrometry Approaches

The gold standard for the quantification of PCDDs, including 1,2,3,7,9-PeCDD, is the isotope dilution method . This technique involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,3,7,9-PeCDD) prior to extraction and cleanup.

Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during the sample preparation and analysis process. By measuring the ratio of the response of the native analyte to the labeled internal standard in the final extract using HRMS, the concentration of the native analyte in the original sample can be accurately calculated, correcting for any losses that occurred. This approach provides a high degree of accuracy and precision, which is crucial for trace-level analysis.

Detection Limits and Quantification Challenges in Trace Analysis

The analysis of 1,2,3,7,9-PeCDD is characterized by the need to achieve extremely low detection limits, often in the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range, depending on the sample matrix and regulatory requirements. Achieving such low detection levels presents significant challenges.

Matrix interference is a primary obstacle. Despite extensive cleanup procedures, residual compounds in the sample extract can interfere with the detection of the target analyte, leading to elevated background noise and potentially false-positive results. The high selectivity of HRMS helps to mitigate this, but it does not eliminate the problem entirely.

Contamination during sample collection, preparation, and analysis is another major concern. Given the ubiquitous nature of dioxins at trace levels, stringent laboratory practices are necessary to prevent cross-contamination and ensure the integrity of the analytical results. This includes the use of dedicated glassware, high-purity solvents and reagents, and the analysis of laboratory blanks with each batch of samples.

Furthermore, the instrumental sensitivity must be sufficient to detect the minute quantities of the analyte. Regular maintenance and calibration of the HRGC-HRMS system are essential to maintain optimal performance.

Toxic Equivalency Factor (TEF) and Toxic Equivalency Quantity (TEQ) Calculation Methodologies

The concept of Toxic Equivalency Factors (TEFs) was developed to assess the combined toxicity of complex mixtures of dioxin-like compounds. nih.gov This approach is based on the understanding that these compounds elicit their toxic effects through a common mechanism involving the aryl hydrocarbon (Ah) receptor. nih.gov

A TEF is a value that represents the relative toxicity of a specific dioxin congener compared to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. nih.gov The World Health Organization (WHO) has established consensus TEF values for various dioxin and dioxin-like compounds based on a comprehensive review of available toxicological data. nih.govoup.com

A critical criterion for a compound to be included in the TEF scheme is its structural similarity to 2,3,7,8-TCDD and its ability to bind to and activate the Ah receptor. nih.gov The current TEF schemes, including the most recent WHO 2022 reevaluation, exclusively assign TEF values to PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners that have chlorine atoms substituted at the 2, 3, 7, and 8 positions. nih.govnih.gov This is because the 2,3,7,8-substitution pattern is considered a prerequisite for significant dioxin-like toxicity. nih.gov

1,2,3,7,9-Pentachlorodibenzo-p-dioxin does not have chlorine atoms at all the 2, 3, 7, and 8 positions. Therefore, it is not assigned a Toxic Equivalency Factor in the WHO TEF schemes. Consequently, its contribution to the total Toxic Equivalency Quantity (TEQ) of a sample is considered to be zero.

The Toxic Equivalency Quantity (TEQ) for a mixture of dioxin-like compounds is calculated by multiplying the concentration of each individual congener by its respective TEF and then summing the results. nih.govcdc.gov The resulting TEQ represents the total toxic potency of the mixture expressed as an equivalent concentration of 2,3,7,8-TCDD. cdc.gov

The formula for calculating TEQ is as follows:

TEQ = Σ (Concentration of congenerᵢ × TEFᵢ)

Where:

Concentration of congenerᵢ is the concentration of the individual dioxin-like congener.

TEFᵢ is the Toxic Equivalency Factor for that specific congener.

Since the TEF for 1,2,3,7,9-PeCDD is not assigned (effectively zero), it does not contribute to the final TEQ value of a sample, even if it is detected and quantified.

Application of TEF Schemes for Dioxin Mixtures

Dioxins and dioxin-like compounds are typically found as complex mixtures in the environment. ca.gov To simplify risk assessment and regulatory control, the concept of Toxic Equivalents (TEQs) was developed. ca.govcdc.gov This scheme weighs the toxicity of less potent congeners as fractions of the toxicity of 2,3,7,8-TCDD, which is assigned a TEF of 1. ca.govepa.gov The total toxic equivalency of a mixture is calculated by multiplying the concentration of each dioxin congener by its assigned TEF and then summing the results. epa.govornl.gov

Several TEF schemes have been developed over the years, with the World Health Organization (WHO) periodically reviewing and updating these values based on the latest scientific findings. eurofins.de The most widely adopted schemes include the WHO-TEFs from 1998, 2005, and the most recent reevaluation in 2022. eurofins.denih.gov These TEFs are consensus values derived from a comprehensive review of toxicological and biochemical data. cdc.gov It is important to note that TEF values are established for dioxin congeners that exhibit a common mechanism of toxicity mediated by the aryl hydrocarbon (Ah) receptor. ca.gov

The following table presents the WHO-TEF values for the seven toxic polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners from different assessment years.

Table 1: WHO Toxic Equivalency Factors (TEFs) for Polychlorinated Dibenzo-p-dioxins (PCDDs)

| Congener | WHO-TEF (1998) | WHO-TEF (2005) | WHO-TEF (2022) |

|---|---|---|---|

| 2,3,7,8-Tetrachloro-dibenzo-p-dioxin (TCDD) | 1 | 1 | 1 |

| 1,2,3,7,8-Pentachloro-dibenzo-p-dioxin (PeCDD) | 1 | 1 | 0.4 |

| 1,2,3,4,7,8-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 | 0.1 | 0.09 |

| 1,2,3,6,7,8-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 | 0.1 | 0.07 |

| 1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 | 0.1 | 0.05 |

| 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxin (HpCDD) | 0.01 | 0.01 | 0.05 |

Data sourced from a 2024 publication by the World Health Organization. eurofins.de

Isomer-Specific Contributions to Overall Dioxin Toxicity Equivalence

To illustrate the calculation of TEQ and the non-contribution of 1,2,3,7,9-PeCDD, a hypothetical example of a soil sample analysis is provided in the table below. This table demonstrates how the concentrations of various congeners are converted to their toxic equivalents using the WHO 2005 TEF values.

Table 2: Hypothetical Example of TEQ Calculation in a Soil Sample

| Compound | Concentration (pg/g) | WHO-TEF (2005) | TEQ (pg/g) |

|---|---|---|---|

| 2,3,7,8-TCDD | 5 | 1 | 5 |

| 1,2,3,7,8-PeCDD | 20 | 1 | 20 |

| 1,2,3,6,7,8-HxCDD | 50 | 0.1 | 5 |

| 1,2,3,4,6,7,8-HpCDD | 200 | 0.01 | 2 |

| OCDD | 1000 | 0.0003 | 0.3 |

| 1,2,3,7,9-PeCDD | 100 | Not Applicable | 0 |

| Total TEQ | | | 32.3 |

This example clearly shows that even if this compound were present in the sample, its concentration would not be factored into the total TEQ calculation because it lacks a TEF value. The focus of toxicity assessment remains on the congeners with demonstrated dioxin-like activity.

Molecular and Cellular Mechanisms of Dioxin Toxicity Relevant to 1,2,3,7,9 Pentachlorodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation

The primary mechanism by which 1,2,3,7,8-PeCDD exerts its toxic effects is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. researchgate.netmdpi.com The AhR is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-Arnt-Sim (bHLH/PAS) superfamily of proteins. nih.gov In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), the hepatitis B virus X-associated protein 2 (XAP2), and p23. researchgate.net

The activation process begins when 1,2,3,7,8-PeCDD, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding pocket of the AhR. researchgate.net This binding event triggers a conformational change in the AhR, leading to the dissociation of the chaperone proteins. researchgate.net The activated AhR-ligand complex then translocates from the cytoplasm into the nucleus. pnas.orgresearchgate.net

Once in the nucleus, the AhR forms a heterodimer with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). pnas.orgresearchgate.net This AhR-ARNT heterodimer is the transcriptionally active form of the receptor. researchgate.net The complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes. researchgate.netoup.com This binding initiates the transcription of a battery of genes, leading to the various biological and toxicological effects associated with dioxin exposure. nih.gov

Gene Expression Modulation and Transcriptomic Alterations

The binding of the 1,2,3,7,8-PeCDD-activated AhR-ARNT complex to DREs results in the modulation of a wide array of genes. nih.gov This leads to significant transcriptomic alterations within the cell. Among the most well-characterized target genes are those involved in xenobiotic metabolism. pnas.org

Specifically, 1,2,3,7,8-PeCDD has been shown to induce the expression of genes encoding cytochrome P450 (CYP) isoforms, particularly CYP1A1 and CYP1B1. caymanchem.com It also induces the aryl hydrocarbon receptor repressor (AhRR), which functions in a negative feedback loop to regulate the AhR signaling pathway. caymanchem.com

Transcriptomic studies on related dioxin congeners, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), have revealed that exposure can alter the expression of hundreds of genes. wikipedia.org These genes are involved in a variety of cellular processes, including cell cycle regulation, cell signaling, and cell motility. oup.com While comprehensive transcriptomic data for 1,2,3,7,8-PeCDD is less abundant, its action through the same AhR pathway suggests a similar, broad-ranging impact on the transcriptome. nih.gov Studies comparing the effects of TCDD in different species, such as rats and mice, have shown that while there is a core set of responsive genes, a significant portion of the transcriptomic response can be species-specific. nih.gov

| Gene | Function | Effect of 1,2,3,7,8-PeCDD Exposure |

| CYP1A1 | Xenobiotic metabolism | Upregulation caymanchem.com |

| CYP1B1 | Xenobiotic and steroid metabolism | Upregulation caymanchem.com |

| AhRR | Negative feedback regulation of AhR signaling | Upregulation caymanchem.com |

Enzyme Induction Phenomena: Cytochrome P450 Enzymes (e.g., EROD, AHH, PROD)

A hallmark of exposure to 1,2,3,7,8-PeCDD and other dioxin-like compounds is the robust induction of xenobiotic-metabolizing enzymes, particularly members of the cytochrome P450 1A family (CYP1A). caymanchem.com This induction is a direct consequence of the AhR-mediated upregulation of CYP1A genes.

The most commonly measured biomarker of CYP1A1 induction is the ethoxyresorufin-O-deethylase (EROD) activity. caymanchem.com Studies have demonstrated that 1,2,3,7,8-PeCDD is a potent inducer of EROD activity in various biological systems, including human peripheral blood lymphocytes. caymanchem.com The induction of EROD activity is concentration-dependent. caymanchem.com

Another important enzyme activity induced by dioxins is aryl hydrocarbon hydroxylase (AHH), which is also primarily mediated by CYP1A1. nih.govnih.gov The induction of AHH activity is a key indicator of AhR activation and has been shown to correlate with the binding affinity of different dioxin congeners to the receptor. researchgate.net While specific data for AHH induction by 1,2,3,7,8-PeCDD is not as prevalent as for TCDD, its potent AhR agonism suggests a strong inductive effect.

Information regarding the induction of pentoxyresorufin-O-dealkylase (PROD) activity, which is a marker for CYP2B enzymes, by 1,2,3,7,8-PeCDD is less clear. The primary induction pathway for dioxins is through the AhR, which predominantly targets CYP1A enzymes.

Cellular Proliferation and Differentiation Pathways

The AhR signaling pathway, which is aberrantly activated by 1,2,3,7,8-PeCDD, is also involved in the regulation of normal cellular processes such as proliferation and differentiation. pnas.orgnih.gov Consequently, exposure to this dioxin can lead to disruptions in these fundamental cellular pathways.

Studies with TCDD have shown that AhR activation can lead to an inhibition of cell proliferation in some cell types. nih.gov This can occur through a G1 phase cell cycle arrest. nih.gov For instance, in human neuronal cells, TCDD-induced inhibition of proliferation was associated with an enhanced expression of the cell cycle inhibitor p27 and hypophosphorylation of the retinoblastoma protein (pRb). nih.gov While direct studies on 1,2,3,7,8-PeCDD's effects on cell cycle regulators are limited, its similar mechanism of action suggests it could have comparable effects.

Conversely, in other contexts, persistent AhR activation can contribute to tumor promotion by enhancing cell proliferation and inhibiting apoptosis. dntb.gov.ua The specific outcome on cellular proliferation appears to be highly dependent on the cell type, the cellular context, and the presence of other signaling molecules.

Dioxins can also profoundly affect cellular differentiation. researchgate.net For example, TCDD has been shown to induce the differentiation of XB cells, a mouse teratoma-derived cell line, into stratified squamous epithelium. researchgate.net This highlights the ability of dioxins to hijack the normal developmental programs of cells.

Interference with Endogenous Signaling Systems at the Molecular Level

The toxic effects of 1,2,3,7,8-PeCDD are not solely due to the direct transcriptional regulation of DRE-containing genes. The activated AhR can engage in cross-talk with other cellular signaling pathways, leading to a broader range of effects. nih.gov

One significant area of interference is with endocrine signaling pathways. For example, the AhR pathway can interact with the estrogen receptor (ER) signaling pathway. nih.gov TCDD has been shown to inhibit 17β-estradiol-induced responses, in part by the AhR complex binding to DRE-like sequences within the enhancer regions of estrogen-responsive genes. nih.gov This can lead to anti-estrogenic effects in certain tissues.

Furthermore, the activated AhR can interact with other transcription factors and signaling molecules. This can lead to a wider range of gene expression changes than can be explained by DRE-mediated transcription alone. oup.com For example, there is evidence of cross-talk between the AhR and signaling pathways involving growth factors and oxidative stress. nih.govresearchgate.net TCDD has been shown to augment the cellular responses to thyroid hormone by hyperactivating thyroid hormone receptor-mediated gene expression. nih.gov

Comparative Mechanistic Studies Across Dioxin Congeners

The toxicity of different dioxin congeners can vary significantly. pnas.org This has led to the development of the Toxic Equivalency Factor (TEF) concept, which expresses the toxicity of a given congener relative to the most potent dioxin, 2,3,7,8-TCDD, which is assigned a TEF of 1.0. pnas.org

1,2,3,7,8-PeCDD is considered to be one of the most toxic dioxin congeners, with a TEF of 1.0, indicating that it is considered to be as toxic as TCDD. caymanchem.com This high toxicity is attributed to its strong and persistent binding to the AhR. nih.gov The planarity of the molecule and the lateral substitution of chlorine atoms are key structural features that determine the binding affinity to the AhR and, consequently, the toxic potency.

Comparative studies have shown that while different AhR ligands like TCDD and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF) can produce similar global gene expression profiles, there can also be congener-specific differences in the regulation of certain genes. nih.gov The potency of different congeners to induce EROD activity can also vary between species. For instance, in hepatocytes from some avian species, PeCDF was found to be a more potent EROD inducer than TCDD. nih.govresearchgate.net These differences can be attributed to variations in the AhR ligand-binding domain across species, as well as pharmacokinetic differences. pnas.org

| Compound | WHO 2005 TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.1 |

Article on 1,2,3,7,9-Pentachlorodibenzo-p-dioxin Incomplete Due to Lack of Specific Data

Following a comprehensive review of scientific literature, it is not possible to generate a detailed article focusing solely on the chemical compound “this compound” as requested. The available research is insufficient to thoroughly address the specified outline concerning its unique ecological impact and remediation strategies.

Scientific research on dioxins predominantly concentrates on the most toxic and environmentally significant congeners, particularly those with chlorine atoms in the 2, 3, 7, and 8 positions. As a result, a vast body of knowledge exists for compounds like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) and 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PCDD). ca.govccme.ca These specific isomers are often the focus of ecological impact assessments, toxicological studies, and the development of remediation technologies due to their high toxicity. epa.govnih.govwikipedia.org

In contrast, the 1,2,3,7,9-PCDD isomer is not a 2,3,7,8-substituted congener and is considered less toxic. Consequently, it has received significantly less attention in environmental research. Searches for specific data on the ecological impact of 1,2,3,7,9-PCDD in aquatic and terrestrial ecosystems, as well as targeted bioremediation and phytoremediation studies involving this particular compound, did not yield the detailed findings necessary to construct an accurate and informative article as per the provided outline.

General information on the bioremediation of PCDD/Fs as a class is available, with studies highlighting various microbial, fungal, and plant-based approaches. researchgate.netasm.orgnih.gov These studies, however, typically report on the degradation of mixtures of dioxins or focus on the more toxic 2,3,7,8-substituted congeners. researchgate.netnih.govnih.gov Extrapolating these general findings to specifically describe the behavior and remediation of the 1,2,3,7,9-PCDD isomer would be scientifically unsound.

Given the strict constraint to focus exclusively on "this compound," the lack of specific data prevents the creation of a scientifically robust article that adheres to the detailed requirements of the user's request.

Ecological Research and Environmental Remediation Strategies for Dioxin Contaminated Environments

Physicochemical Remediation Methodologies for Dioxin Contamination

The remediation of environments contaminated with persistent organic pollutants like 1,2,3,7,9-Pentachlorodibenzo-p-dioxin presents significant scientific and technical challenges. Physicochemical methodologies are a cornerstone of remediation efforts, offering pathways to either remove or destroy these hazardous compounds from soil, sediment, and water. These approaches leverage the chemical and physical properties of the contaminants to facilitate their degradation or extraction.

Advanced Oxidation Processes (AOPs) are a class of remediation technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. olympianwatertesting.comspartanwatertreatment.com These radicals are powerful, non-selective oxidizing agents that can break down complex and persistent molecules like dioxins into less toxic or completely harmless compounds such as carbon dioxide and water. spartanwatertreatment.com

The primary advantage of AOPs is their potential for complete mineralization of organic contaminants at ambient temperatures. spartanwatertreatment.com Various AOPs have been developed and applied, each with unique mechanisms for generating hydroxyl radicals. Common AOPs include:

Ozone-based systems (O₃): Ozone can directly react with organic compounds or be combined with other agents like hydrogen peroxide (H₂O₂) to enhance hydroxyl radical production. olympianwatertesting.comspartanwatertreatment.com The combination of ozone and hydrogen peroxide, sometimes referred to as the Peroxone process, has proven more effective at removing organic contaminants than either chemical used alone. spartanwatertreatment.com

Ultraviolet (UV) light in combination with oxidants: UV light can be used in conjunction with hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃) to photolytically generate hydroxyl radicals. olympianwatertesting.commdpi.com

Fenton's reagent: This system involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.gov Modified Fenton processes, such as photo-Fenton and electro-Fenton, have also been developed to enhance efficiency. omu.edu.tr

Photocatalysis: This method often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. diva-portal.org

The effectiveness of AOPs is influenced by several factors, including the concentration and type of contaminant, the presence of other organic and inorganic compounds in the matrix, pH, and temperature. mdpi.comomu.edu.tr For instance, the presence of bicarbonate, chloride, and nitrate (B79036) anions can inhibit the degradation of target compounds in some AOP systems. mdpi.com While AOPs hold significant promise for the destruction of dioxins, challenges remain in their application, including the potential formation of toxic disinfection by-products and the costs associated with the process.

Table 1: Comparison of Selected Advanced Oxidation Processes

| AOP Method | Primary Oxidant(s) | Key Advantages | Key Disadvantages |

| Ozone/Hydrogen Peroxide (Peroxone) | Ozone (O₃), Hydroxyl Radicals (•OH) | More effective than O₃ or H₂O₂ alone; less affected by water quality than UV-based methods. spartanwatertreatment.com | Requires specialized equipment for ozone generation and handling. |

| UV/Hydrogen Peroxide (UV/H₂O₂) | Hydroxyl Radicals (•OH) | Effective for a wide range of organic contaminants. mdpi.com | Efficiency can be reduced by turbidity and the presence of certain ions. spartanwatertreatment.com |

| Fenton's Reagent (Fe²⁺/H₂O₂) | Hydroxyl Radicals (•OH) | Relatively low cost of reagents. | Most effective in a narrow, acidic pH range. omu.edu.tr |

| Photocatalysis (e.g., UV/TiO₂) | Hydroxyl Radicals (•OH) | Catalyst can be reused; potential for complete mineralization. diva-portal.org | Catalyst recovery can be challenging; efficiency depends on light penetration. |

Thermal desorption is a widely used ex-situ remediation technology for soils and other solid matrices contaminated with organic pollutants. clu-in.org This process involves heating the contaminated material to a temperature high enough to vaporize the contaminants, but not so high as to cause combustion or destruction of the soil matrix itself. olympianwatertesting.comclu-in.org For dioxins, this typically requires temperatures in the range of 335°C to 450°C. clu-in.orgtuiasi.ro The vaporized contaminants are then collected and treated in a separate off-gas treatment system, often involving high-temperature incineration or catalytic oxidation to ensure their complete destruction. tuiasi.ro

A significant advantage of thermal desorption is its high removal efficiency for a broad range of organic contaminants, including dioxins. clu-in.org Large-scale projects have demonstrated its effectiveness in reducing dioxin concentrations in soil to below regulatory target levels. clu-in.orgtuiasi.ro However, the process can be energy-intensive and requires careful management of the off-gases to prevent the release of contaminants or the formation of new, more toxic byproducts. olympianwatertesting.comnih.gov

Dechlorination techniques aim to remove chlorine atoms from the dioxin molecule, thereby reducing its toxicity. This can be achieved through various chemical and catalytic processes. Catalytic dechlorination, for instance, has been shown to be effective under relatively mild conditions. jst.go.jpnih.gov This process often employs noble metal catalysts, such as palladium on carbon (Pd/C), in the presence of a hydrogen donor. jst.go.jpnih.gov Studies have demonstrated that polychlorinated dibenzo-p-dioxins can be converted to the chlorine-free parent compound, dibenzo-p-dioxin (B167043), using this method. nih.gov

Another approach is base-catalyzed decomposition, which involves treating the contaminated material with a strong alkaline reagent at elevated temperatures. diva-portal.org While effective for some chlorinated compounds, its applicability for dioxin-contaminated soil may be limited. diva-portal.org

Table 2: Overview of Thermal and Dechlorination Remediation Techniques

| Technique | Mechanism | Typical Operating Conditions | Advantages | Disadvantages |

| Thermal Desorption | Vaporization of contaminants from the soil matrix. clu-in.org | 335°C - 450°C for dioxins. clu-in.orgtuiasi.ro | High removal efficiency; applicable to various soil types. clu-in.org | Energy-intensive; requires off-gas treatment. olympianwatertesting.comnih.gov |

| Catalytic Dechlorination | Removal of chlorine atoms using a catalyst and hydrogen donor. jst.go.jpnih.gov | Mild temperatures (e.g., 30°C) with noble metal catalysts. jst.go.jpnih.gov | Can significantly reduce toxicity; operates under mild conditions. nih.gov | Catalyst cost and potential for deactivation. |

| Base-Catalyzed Decomposition | Chemical reaction with a strong alkali at elevated temperatures. diva-portal.org | Temperatures around 315-420°C with alkali addition. diva-portal.org | Can destroy chlorinated compounds. | May not be suitable for all types of dioxin contamination in soil. diva-portal.org |

Environmental Modeling and Risk Assessment Frameworks

Environmental modeling and risk assessment are critical tools for understanding the fate and transport of this compound in the environment and for evaluating the potential risks to human health and ecosystems. These frameworks allow scientists and regulators to predict the distribution of contaminants and to make informed decisions about remediation and management strategies.

Multimedia Transport and Transformation Models (e.g., Fugacity Models, CalTOX)

Multimedia transport and transformation models are mathematical tools that describe the movement and fate of chemicals in the environment. These models consider the partitioning of a chemical between different environmental compartments, such as air, water, soil, and biota, as well as the various transformation processes that can occur, including degradation and chemical reactions.

Fugacity models are a type of multimedia model that uses the concept of fugacity, or the "escaping tendency" of a chemical, to describe its partitioning between different phases. These models are particularly useful for understanding the equilibrium distribution of a chemical in a complex environment.

CalTOX is another widely used multimedia model that integrates a fugacity-based transport and transformation model with an exposure and risk assessment framework. It is designed to assess the potential health risks associated with exposure to toxic chemicals in the environment. The model can be used to predict the concentrations of a chemical in various environmental media and to estimate the resulting human exposure through different pathways, such as inhalation, ingestion, and dermal contact.

Intermedia Transfer Factors (ITFs) and Quantitative Structure-Activity Relationships (QSARs) in Environmental Modeling

Intermedia Transfer Factors (ITFs) are parameters that describe the rate of transfer of a chemical between different environmental compartments. These factors are essential inputs for multimedia models, as they govern the movement of the chemical through the environment. ITFs can be determined experimentally or estimated using mathematical relationships.

Quantitative Structure-Activity Relationships (QSARs) are another important tool in environmental modeling. QSARs are mathematical models that relate the chemical structure of a compound to its physical, chemical, and biological properties. In the context of environmental modeling for dioxins, QSARs can be used to estimate key properties such as water solubility, vapor pressure, and octanol-water partition coefficient, which are crucial for predicting the environmental fate and transport of these compounds. By using QSARs, it is possible to estimate these properties for a large number of dioxin congeners without the need for extensive experimental measurements.

Regulatory Frameworks and Environmental Quality Standard Development for Dioxins

The regulation of dioxins, including this compound, is driven by their high toxicity and persistence in the environment. Regulatory frameworks and the development of environmental quality standards are essential for protecting human health and the environment from the adverse effects of these compounds.

Regulatory approaches for dioxins typically involve a combination of source control measures, to minimize their release into the environment, and the establishment of cleanup goals for contaminated sites. The development of environmental quality standards, such as soil and water quality guidelines, is a key component of these frameworks. These standards are typically based on a thorough risk assessment that considers the toxicity of the dioxin congeners and the potential for human and ecological exposure.

The development of regulatory frameworks and environmental quality standards for dioxins is an ongoing process that involves collaboration between scientists, risk assessors, and policymakers. As our understanding of the environmental fate, transport, and toxicity of dioxins improves, these frameworks and standards will continue to be refined to ensure the protection of human health and the environment.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding on 1,2,3,7,9-Pentachlorodibenzo-p-dioxin

Current academic understanding of 1,2,3,7,9-PeCDD is largely derived from the broader knowledge base of PCDDs. These compounds are not intentionally produced but are formed as unintentional byproducts of various industrial and combustion processes. encyclopedia.pub This includes the manufacturing of certain herbicides and chlorinated phenols, waste incineration, and the bleaching of pulp and paper. researchgate.net Like other dioxins, 1,2,3,7,9-PeCDD is characterized by its chemical stability, resistance to degradation, and lipophilicity, which leads to its persistence in the environment and bioaccumulation in the fatty tissues of organisms. researchgate.netresearchgate.net

The toxicity of PCDD congeners is primarily mediated through the activation of the aryl hydrocarbon receptor (AHR). nih.govmdpi.com The "dioxin-like" toxicity is most pronounced for congeners with chlorine atoms in the 2, 3, 7, and 8 positions. researchgate.net While 1,2,3,7,9-PeCDD does not have the 2,3,7,8-tetrachloro substitution pattern, its structural similarity to toxic congeners warrants its inclusion in environmental monitoring and toxicological assessments. The World Health Organization has established Toxic Equivalency Factors (TEFs) to express the toxicity of dioxin-like compounds in terms of the most toxic congener, 2,3,7,8-TCDD. encyclopedia.pub

Identification of Key Research Gaps and Challenges

Despite the general understanding of dioxins, significant research gaps and challenges remain, particularly for less-studied congeners such as 1,2,3,7,9-PeCDD.

Congener-Specific Data: There is a notable lack of research focused specifically on the environmental fate, transport, and toxicokinetics of 1,2,3,7,9-PeCDD. Most studies group PCDDs together, which can obscure the unique behavior and potential impacts of individual congeners.

Formation and Emission Inventories: While major sources of dioxins have been identified, data on emission inventories, especially from non-industrial sources and in developing countries, remain incomplete. nih.govnih.gov Understanding the specific conditions that favor the formation of 1,2,3,7,9-PeCDD over other congeners is a critical research need.

Long-Term Environmental Behavior: The long-term behavior of 1,2,3,7,9-PeCDD in various environmental compartments, such as soil and sediment, is not well understood. Its persistence is high, with estimated half-lives in soil ranging from decades to over a century, but congener-specific degradation rates are needed for more accurate modeling. oup.com

Mixture Toxicity: Humans and wildlife are exposed to complex mixtures of dioxins and other POPs. A significant challenge is to understand the synergistic or antagonistic effects of these mixtures, as single-compound studies may not accurately reflect real-world risks.

Advancements in Analytical and Remediation Technologies

Significant progress has been made in the development of technologies to detect and remediate dioxin contamination.

Analytical Technologies: The primary challenge in analyzing dioxins is achieving the extremely low detection limits required due to their high toxicity. nih.gov High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) remains the gold standard for quantitative analysis. mdpi.com However, recent advancements are focused on developing more rapid and cost-effective methods. americanpharmaceuticalreview.com Optical monitoring techniques, such as Fourier-transform infrared spectroscopy (FT-IR) and mid-infrared laser-based sensors, are emerging as promising tools for real-time or near-real-time detection, though they are still under development for widespread environmental application. mdpi.comresearchgate.net

Remediation Technologies: Remediation of dioxin-contaminated sites is complex and costly. clu-in.org A variety of technologies have been developed, each with its own set of advantages and limitations.

Interactive Table: Dioxin Remediation Technologies

| Technology | Principle | Advantages | Limitations |

| Thermal Treatment | |||

| Incineration | High-temperature (above 1200°C) combustion to destroy dioxin molecules. clu-in.orgnih.gov | High destruction efficiency. clu-in.org | High energy consumption, potential for formation of other hazardous byproducts, and public opposition. clu-in.org |

| Thermal Desorption | Heating contaminated media at lower temperatures to vaporize dioxins for collection and subsequent treatment. clu-in.org | Can be applied in-situ or ex-situ, separates contaminants from the soil matrix. | Requires off-gas treatment, less effective for tightly bound contaminants. |

| Non-Thermal Treatment | |||

| Bioremediation | Use of microorganisms to degrade or transform dioxins. nih.gov | Cost-effective and environmentally friendly. researchgate.net | Slow process, effectiveness can be limited by environmental conditions and the high stability of highly chlorinated congeners. nih.govresearchgate.net |

| Phytoremediation | Use of plants to remove, contain, or render harmless environmental contaminants. | Aesthetically pleasing, low cost, and can be applied over large areas. | Limited to the root zone of plants, slow process, and potential for contaminants to enter the food chain. |

| Activated Carbon | Application of activated carbon to soil and sediment to sequester dioxins, reducing their bioavailability. clu-in.org | Reduces exposure risk and food chain transfer. | Does not destroy the contaminants, long-term stability is still under investigation. |

Emerging Research Paradigms in Dioxin Environmental Science

The field of dioxin environmental science is evolving, with new research paradigms emerging to address the complexities of these pollutants.

Beyond the Canonical Pathway: While the AHR-mediated genomic pathway of dioxin toxicity is well-established, research is increasingly focusing on alternative, non-genomic signaling pathways. mdpi.com Understanding these mechanisms is crucial for a complete picture of dioxin toxicity.

Holistic Exposure Assessment: There is a shift from single-pollutant to multi-pollutant exposure assessments. This involves considering the "exposome," the totality of human environmental exposures from conception onwards, to better understand the complex interplay of factors that influence health.

Sustainable Remediation: The focus in remediation is moving towards more sustainable and less invasive technologies. Bioremediation and phytoremediation are at the forefront of this shift, with ongoing research aimed at enhancing their efficiency through genetic engineering and the use of microbial consortia. nih.gov

Global and Regulatory Perspectives: International agreements like the Stockholm Convention on Persistent Organic Pollutants highlight a global paradigm shift towards the reduction and elimination of POPs like dioxins. nih.gov Future research will be critical in informing these international policies, filling data gaps on emissions, and assessing the effectiveness of global control measures. nih.gov The comparison of regulatory frameworks for dioxins with those for other emerging POPs, such as per- and polyfluoroalkyl substances (PFAS), provides valuable insights for future chemical management strategies. nih.gov

Q & A

Q. What analytical methods are recommended for detecting 1,2,3,7,9-PeCDD in environmental samples?

To detect 1,2,3,7,9-PeCDD, use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS). These methods achieve the required sensitivity (e.g., limits of quantification [LOQs] ≤ 0.060 pg/µL) for trace-level analysis. Isotope dilution with ¹³C-labeled internal standards is critical for accuracy, as described in EPA Method 23 . For isomer specificity, optimize chromatographic conditions (e.g., column phase, temperature gradients) to separate co-eluting isomers like 1,2,3,7,8-PeCDD .

Q. How is the Toxicity Equivalence Factor (TEF) determined for 1,2,3,7,9-PeCDD?

TEF values are assigned based on comparative toxicity data relative to 2,3,7,8-TCDD (TEF = 1). For less-studied isomers like 1,2,3,7,9-PeCDD, TEF derivation relies on:

- In vivo studies : Dose-response data from acute toxicity assays (e.g., rodent LD50, hepatic enzyme induction) .

- In vitro assays : Aryl hydrocarbon receptor (AhR) binding affinity and CYP1A1 induction potency .

- Expert consensus : Weight-of-evidence evaluations by panels like the WHO, incorporating structural analogs (e.g., 1,2,3,7,8-PeCDD, TEF = 1) .

Advanced Research Questions

Q. How can co-elution of 1,2,3,7,9-PeCDD with other isomers be resolved in GC analysis?

Co-elution challenges (e.g., with 1,2,3,7,8-PeCDD) require advanced separation techniques:

- Two-dimensional gas chromatography (GC×GC) : Enhances resolution using orthogonal column phases .

- High-resolution mass spectrometry (HRMS) : Differentiates isomers via exact mass measurements (e.g., resolving power > 25,000) .

- Isotope dilution : Use ¹³C-labeled 1,2,3,7,9-PeCDD for precise quantification in complex matrices .

Q. How should a comparative toxicity study between 1,2,3,7,9-PeCDD and its isomers be designed?

Key considerations include:

- Model organisms : Use TCDD-sensitive rat strains (e.g., Long-Evans) for acute lethality assays, as demonstrated for 1,2,3,7,8-PeCDD .

- Endpoints : Measure hepatic CYP1A1 activity, thymic atrophy, and body weight loss.

- Dose-response curves : Compare relative potencies (RePs) using benchmark doses (BMDs) and NOAELs .

- Mechanistic studies : Assess AhR activation via luciferase reporter assays or molecular docking simulations.

Q. What mechanistic insights do DFT studies provide into the formation pathways of 1,2,3,7,9-PeCDD?

Density functional theory (DFT) studies reveal:

- Dechlorination pathways : Ni10/Ni13 clusters on carbon nanotubes catalyze dehydrochlorination of higher chlorinated PCDDs (e.g., HpCDD) to form pentachlorinated isomers .

- Thermodynamic stability : 1,2,3,7,9-PeCDD may form preferentially under specific thermal conditions due to lower activation energies compared to other isomers.

- Isomer-specific kinetics : Chlorine substitution patterns influence reaction rates and product distributions.

Q. How can in silico models predict TEFs for understudied isomers like 1,2,3,7,9-PeCDD?

Quantitative structure-activity relationship (QSAR) models leverage:

- Molecular descriptors : Chlorine substitution geometry, dipole moments, and electron affinity .

- AhR binding affinity : Docking simulations to compare ligand-receptor interactions with 2,3,7,8-TCDD .

- Machine learning : Train models on existing TEF datasets (e.g., WHO 2005 TEFs) to extrapolate values for novel isomers .

Q. What challenges arise in quantifying 1,2,3,7,9-PeCDD in human biomonitoring studies?

Challenges include:

- Low abundance : Serum levels are ~60-fold lower than OCDD in NHANES data, necessitating ultra-sensitive methods .

- Matrix effects : Lipid-adjusted concentrations require rigorous sample cleanup (e.g., sulfuric acid silica gel) .

- Isomer identification : Confirmatory analysis via HRMS is essential to avoid misidentification with co-eluting isomers .

Methodological Notes

- TEF Uncertainty : For isomers lacking experimental data, apply a provisional TEF (e.g., 0.1–0.5) with clear uncertainty bounds .

- Data Contradictions : Address discrepancies in isomer toxicity (e.g., 1,2,3,7,8-PeCDD vs. 1,2,3,7,9-PeCDD) by validating assays across multiple laboratories .

- Analytical Validation : Use interlaboratory comparisons and certified reference materials (CRMs) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.